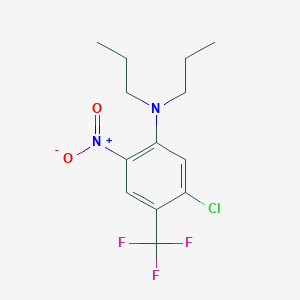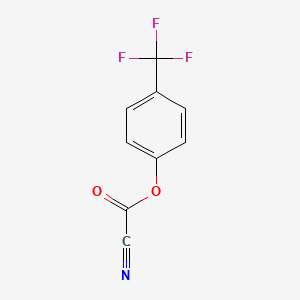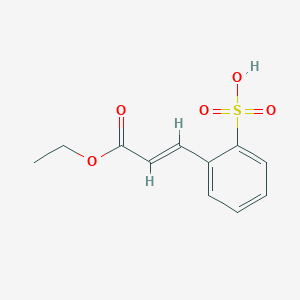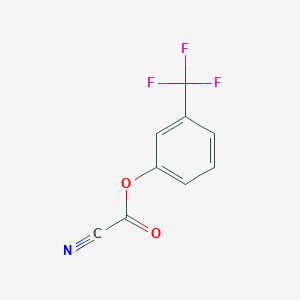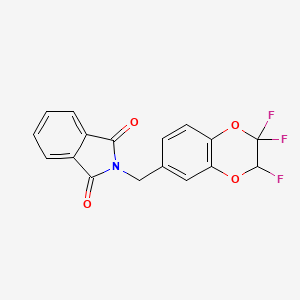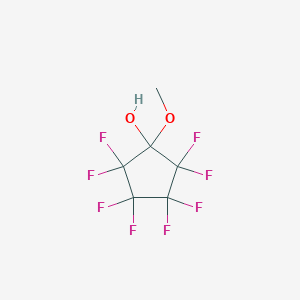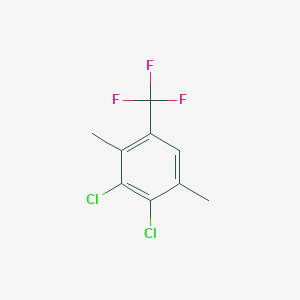![molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8](/img/structure/B6312776.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, also known as 4-DCTP, is a synthetic compound used in a variety of scientific research applications. 4-DCTP has been studied for its potential as a therapeutic agent, as well as its ability to act as a substrate for biochemical and physiological processes. In
Scientific Research Applications
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used to treat certain types of cancer in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is not fully understood. However, it is believed to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It is also believed to interfere with the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It has also been shown to reduce the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response. Additionally, this compound has been shown to have an inhibitory effect on the production of certain cytokines, which are involved in the regulation of the immune response.
Advantages and Limitations for Lab Experiments
The use of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments offers several advantages. It is relatively stable, and can be stored at room temperature for extended periods of time. It is also relatively inexpensive, and can be synthesized in large quantities. Additionally, it is relatively non-toxic, and can be used in experiments involving animals without causing undue harm.
The use of this compound in laboratory experiments also has certain limitations. It is not particularly soluble in water, and therefore may not be suitable for experiments involving aqueous solutions. Additionally, it may be difficult to obtain in large quantities, as it is not widely available commercially.
Future Directions
Due to its potential therapeutic applications, further research into the effects of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is needed. Future studies should focus on the mechanism of action of this compound, as well as its potential therapeutic applications in humans. Additionally, further research should be conducted on the biochemical and physiological effects of this compound, and the potential for using this compound in the treatment of various diseases. Finally, further research should be conducted on the potential for using this compound in laboratory experiments, as well as the potential advantages and limitations of its use.
Synthesis Methods
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene can be accomplished through the reaction of 4-(trifluoromethyl)phenol with 2,6-dichloro-toluene in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature, and the product is isolated by distillation.
properties
IUPAC Name |
1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVBTYQUJLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

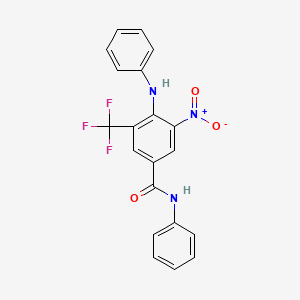
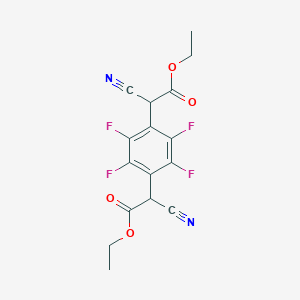
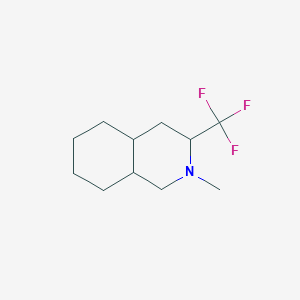
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)

